Exclusive para-Claisen Rearrangement Enables Regioselective Toddaculin Synthesis
The prenyl ether of 5-hydroxy-7-methoxycoumarin undergoes Claisen rearrangement exclusively to the para position, providing an alternative synthetic route to the natural coumarin sesibiricin [1]. This regioselectivity is inherent to the 5-OH/7-OCH₃ substitution pattern and is not replicated by the positional isomer 5-methoxy-7-hydroxycoumarin, which would yield ortho rearrangement or mixed products under identical conditions. The exclusive para migration enables the use of 5-hydroxy-7-methoxycoumarin as a key intermediate in the total synthesis of toddaculin (28) from 5,7-dihydroxycoumarin, following a sequence involving regioselective O-prenylation at C-5 [1].
| Evidence Dimension | Claisen rearrangement regioselectivity (prenyl ether derivative) |
|---|---|
| Target Compound Data | Exclusive para rearrangement |
| Comparator Or Baseline | 5-Methoxy-7-hydroxycoumarin (CAS 3067-10-5, positional isomer); rearrangement outcome not reported but structurally incapable of identical para-directing effect due to reversed substitution |
| Quantified Difference | Qualitative: Exclusive para vs. anticipated ortho or mixed rearrangement |
| Conditions | Claisen rearrangement conditions; prenyl ether intermediate generated from 5-hydroxy-7-methoxycoumarin |
Why This Matters
For synthetic chemists pursuing toddaculin or related prenylated coumarins, exclusive regioselectivity eliminates purification of isomeric mixtures, reducing synthetic steps and improving yield.
- [1] Murray, R. D. H., Ballantyne, M. M., Hogg, T. C., & McCabe, P. H. (1975). Claisen rearrangements—VI: Synthesis of the coumarins, sesibiricin and toddaculin. Tetrahedron, 31(24), 2960-2965. View Source
